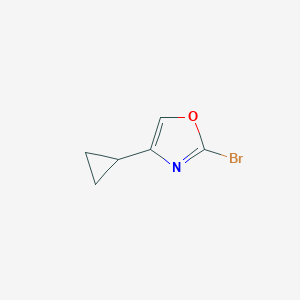

2-Bromo-4-cyclopropyl-1,3-oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFHUYMPMSRIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=COC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602201-26-2 | |

| Record name | 2-bromo-4-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Cyclopropyl 1,3 Oxazole

Transformations at the Bromine Atom

The bromine atom on the oxazole (B20620) ring is a versatile handle for introducing molecular diversity through various chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2-bromo-4-cyclopropyl-1,3-oxazole, these reactions allow for the introduction of a wide array of substituents at the 2-position of the oxazole ring.

The Suzuki-Miyaura coupling , which utilizes organoboron compounds, is a widely employed method for the arylation and vinylation of bromooxazoles. sci-hub.semdpi.comnih.govresearchgate.net This reaction is valued for its mild conditions and the commercial availability of a vast number of boronic acids and their derivatives. nih.gov Similarly, the Stille coupling employs organotin reagents and is recognized for its tolerance of a wide range of functional groups. nih.govresearchgate.net The Negishi coupling , which uses organozinc reagents, is another effective method, particularly for the formation of sp2-sp2 and sp2-sp3 bonds. beilstein-journals.orgorganic-chemistry.orgrsc.org

These reactions generally proceed through a catalytic cycle involving three main steps: oxidative addition of the bromo-oxazole to a Pd(0) complex, transmetalation from the organometallic reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comrsc.orglibretexts.org

Regioselectivity and Substrate Scope in Arylation and Alkenylation

The regioselectivity of cross-coupling reactions on the oxazole ring is a critical aspect. For this compound, the reaction site is predetermined at the C2 position due to the bromine's location. However, in dihalo-oxazoles, the choice of catalyst, ligands, and reaction conditions can direct the reaction to a specific halogenated site. acs.orggalchimia.com For instance, in the direct arylation of unsubstituted oxazole, the selectivity for the C2 or C5 position can be controlled by the choice of solvent and phosphine (B1218219) ligand. galchimia.comorganic-chemistry.orgcolab.ws

The substrate scope for these coupling reactions is generally broad. A variety of aryl, heteroaryl, and vinyl groups can be introduced onto the oxazole ring. sci-hub.seresearchgate.netmdpi.comorganic-chemistry.org For example, Suzuki-Miyaura couplings have been successfully performed with a range of phenylboronic acids. beilstein-journals.org The alkenylation of bromo-oxazoles has also been demonstrated to be efficient and stereospecific. organic-chemistry.orgorganic-chemistry.org The nature of the substituents on the coupling partners, such as electron-donating or electron-withdrawing groups, can influence the reaction efficiency. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Oxazoles

Mechanistic Aspects of Oxidative Addition in Cross-Coupling

Oxidative addition is a crucial and often rate-determining step in palladium-catalyzed cross-coupling reactions. researchgate.net In this step, the palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. libretexts.orgacs.org The rate and success of this step are influenced by several factors, including the nature of the palladium catalyst, the ligands coordinated to it, and the electronic properties of the bromo-oxazole substrate. researchgate.netnih.gov

For many aryl halides, the oxidative addition is thought to proceed through a non-polar, three-centered insertion mechanism. researchgate.net However, for some heteroaryl halides, a more polar nucleophilic displacement mechanism may be favored. researchgate.net The choice of phosphine ligands is critical, as they can modulate the electron density and steric environment of the palladium center, thereby influencing the rate of oxidative addition. acs.orgresearchgate.net For instance, electron-donating and sterically demanding ligands are known to promote oxidative addition. mdpi.com

Nucleophilic Substitution Reactions (general principles)

While palladium-catalyzed reactions are predominant, the bromine atom at the C2 position of the oxazole ring can also undergo nucleophilic substitution. pharmaguideline.com Generally, nucleophilic substitution reactions on the oxazole ring are not facile unless the ring is activated by electron-withdrawing groups. pharmaguideline.com The halogen atom at the C2 position is the most susceptible to nucleophilic attack due to the electron-deficient nature of this position. pharmaguideline.com However, in many instances, nucleophilic attack can lead to ring cleavage rather than simple substitution. pharmaguideline.comslideshare.net

The principles of nucleophilic aromatic substitution (SNA_r) apply, where a strong nucleophile attacks the electron-poor aromatic ring, leading to the formation of a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the bromide leaving group. masterorganicchemistry.comd-nb.info The success of such reactions depends on the nucleophilicity of the incoming group and the stability of the intermediate.

Halogen Dance Rearrangements in Substituted Oxazoles

The "halogen dance" is a base-induced isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. nih.govnih.gov This rearrangement has been observed in substituted bromo-oxazoles. sci-hub.senih.govresearchgate.netmuni.cz For example, 5-bromo-2-(phenylthio)-1,3-oxazole has been shown to undergo a facile base-induced isomerization to yield the 4-bromo-1,3-oxazole derivative. nih.gov

This reaction typically proceeds via deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate then undergoes a series of halogen exchange steps, ultimately leading to the thermodynamically more stable bromo-oxazole isomer. nih.govmuni.cz This methodology provides a synthetic route to bromo-oxazole isomers that may be difficult to access through direct halogenation. muni.cz

Reactions Involving the 1,3-Oxazole Ring System

The 1,3-oxazole ring itself can participate in various chemical transformations, although its aromatic character lends it a degree of stability.

The oxazole ring possesses diene-like character due to the furan-type oxygen atom at the 1-position, making it amenable to cycloaddition reactions, such as the Diels-Alder reaction, particularly when the ring is substituted with electron-donating groups. pharmaguideline.comclockss.org These reactions can lead to the formation of pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.com

The nitrogen atom at the 3-position imparts pyridine-like basicity, allowing for protonation and N-alkylation to form oxazolium salts. pharmaguideline.com Electrophilic substitution on the oxazole ring is generally difficult unless activated by electron-releasing substituents, with the C4 position being the most reactive, followed by C5 and then C2. pharmaguideline.com Conversely, nucleophilic attack is favored at the electron-deficient C2 position. pharmaguideline.com

Table 2: Compound Names Mentioned in the Article

Electrophilic Substitution Reactions on the Oxazole Ring

The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. thieme-connect.de However, the presence of electron-donating substituents can facilitate such reactions. derpharmachemica.com In 1,3-oxazoles, electrophilic substitution, when it occurs, preferentially takes place at the C5-position. derpharmachemica.com For this compound, the cyclopropyl (B3062369) group at C4 can act as an electron-donating group through σ-conjugation, potentially increasing the electron density at the C5-position and making it more susceptible to electrophilic attack.

Table 1: Predicted Reactivity of this compound in Electrophilic Substitution

| Position | Electronic Effect of Substituents | Predicted Reactivity |

| C2 | -I, +M of Bromine | Deactivated |

| C4 | Electron-donating cyclopropyl group | Activated |

| C5 | Activated by C4-cyclopropyl, Deactivated by C2-bromo | Moderately deactivated |

Cycloaddition Reactions (e.g., Diels-Alder reactions of oxazoles as dienes)

Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings. thieme-connect.deresearchgate.net This reactivity is attributed to the furan-like oxygen atom at the 1-position. pharmaguideline.com The facility of these cycloadditions is enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com

While oxazoles with electron-donating groups typically participate in normal Diels-Alder reactions with electron-poor dienophiles, electron-deficient oxazoles can undergo inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. pitt.eduukim.mkwikipedia.org The electron-deficient nature of the azadiene system in oxazoles makes them suitable for such transformations. pitt.eduukim.mk In the case of this compound, the electron-withdrawing bromine atom at C2 could potentially facilitate IEDDA reactions.

A key synthetic application of oxazole Diels-Alder reactions is the formation of furan and pyridine derivatives. researchgate.netresearchgate.net The cycloaddition of oxazoles with alkynes leads to the formation of furans after the elimination of a nitrile. thieme-connect.depharmaguideline.com Similarly, reaction with alkenes can yield pyridines. thieme-connect.deresearchgate.netresearchgate.net These reactions provide a versatile route to highly substituted heterocyclic compounds that are otherwise difficult to access. researchgate.net

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Dienophile | Expected Product |

| Diels-Alder | Electron-poor alkyne | Substituted furan |

| Diels-Alder | Electron-poor alkene | Substituted pyridine |

| Inverse Electron Demand Diels-Alder | Electron-rich alkene/alkyne | Substituted pyridine/furan |

Ring-Opening Reactions and Rearrangements

Oxazole rings can undergo ring-opening reactions under various conditions, such as with oxidizing agents like potassium permanganate (B83412) or ozone. pharmaguideline.com The presence of substituents can influence the stability of the ring and its susceptibility to cleavage.

Rearrangement reactions involving oxazole rings are also known. For instance, the "halogen dance" rearrangement has been observed in bromooxazoles, where a bromine atom migrates from one position to another under the influence of a strong base. researchgate.net Additionally, cyclopropyl groups themselves are known to undergo ring-opening reactions under certain conditions, which could lead to further rearrangements of the molecule. rsc.orgbeilstein-journals.org

Deprotonation and Lithiation Reactions of Oxazoles

The C2-proton of oxazoles is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms, making it susceptible to deprotonation by strong bases like organolithium reagents. pharmaguideline.com However, in this compound, the C2-position is substituted with a bromine atom. Lithiation of 2-bromooxazoles can occur at other positions, often directed by other substituents on the ring. For instance, lithiation of 2-bromo-1,3-thiazoles (a related heterocycle) with lithium diisopropylamide (LDA) has been shown to occur at the C5-position. growingscience.com It is plausible that similar regioselectivity could be observed with 2-bromooxazoles. The resulting lithiated species are versatile intermediates for the introduction of various functional groups. pharmaguideline.comgrowingscience.com

Influence of the Cyclopropyl Group on Reactivity

The cyclopropyl group attached to the C4-position of the oxazole ring is expected to have a significant impact on the reactivity of this compound.

Electronic Effects: The cyclopropyl group can act as an electron-donating group through σ-conjugation, which can stabilize the oxazole ring and influence the regioselectivity of reactions. This electronic donation can enhance the nucleophilicity of the C5-position, making it more reactive towards electrophiles.

Steric Effects: The cyclopropyl group introduces steric bulk around the C4 and C5 positions, which can hinder the approach of reagents to these sites. This steric hindrance can affect the rate and outcome of reactions.

Metabolic Stability and Pharmacokinetic Properties: In the context of medicinal chemistry, the incorporation of a cyclopropyl ring can improve metabolic stability, lipophilicity, and bioavailability of a molecule. acs.orgnih.gov

Table 3: Summary of the Influence of the Cyclopropyl Group

| Property | Influence of Cyclopropyl Group |

| Electronic | Electron-donating via σ-conjugation |

| Reactivity | Activates C5 towards electrophilic attack |

| Steric | Hinders attack at C4 and C5 |

| Physicochemical | Can improve metabolic stability and lipophilicity |

Electronic Effects (e.g., hyperconjugation, strain-induced changes in reactivity)

The electronic nature of the oxazole ring itself, being a π-electron deficient system, influences its reactivity. The presence of the electronegative oxygen and nitrogen atoms makes the ring generally less susceptible to electrophilic attack than carbocyclic aromatic rings. However, the substituents play a crucial role in modulating this inherent reactivity.

The cyclopropyl group at the 4-position is known to exert a significant electronic influence. It can act as an electron-donating group through σ-conjugation (hyperconjugation), where the Walsh orbitals of the cyclopropane (B1198618) ring overlap with the π-system of the oxazole. This donation of electron density can increase the nucleophilicity of the oxazole ring, potentially activating it towards certain reactions. Studies on cyclopropyl-substituted benzazoles have shown that reactivity increases in the order of benzimidazole (B57391) < benzothiazole (B30560) < benzoxazole, with the latter being prone to ring-opening reactions, highlighting the potent electronic effect of the cyclopropyl group. mathnet.ru

The inherent ring strain of the cyclopropyl group, estimated to be around 27 kcal/mol, can also contribute to its reactivity. This strain energy can be released in reactions where the cyclopropane ring is opened, although this is not the most common reaction pathway for cyclopropyl groups attached to aromatic systems unless specific reagents are employed to facilitate ring opening.

The bromine atom at the 2-position is a key functional handle for various transformations. The C2 position of the oxazole ring is the most acidic, making it susceptible to deprotonation and subsequent reactions. thepharmajournal.com The bromine atom is a good leaving group in nucleophilic substitution reactions, a common reaction pathway for 2-halooxazoles.

The interplay of these electronic effects is summarized in the following table, which illustrates the expected impact on the reactivity of this compound based on data from related compounds.

| Feature | Electronic Effect | Consequence for Reactivity | Supporting Evidence from Analogous Systems |

| Oxazole Ring | π-deficient aromatic system | Generally low reactivity towards electrophiles. | General reactivity pattern of oxazoles. |

| Cyclopropyl Group (C4) | σ-conjugation (electron-donating) | Increased nucleophilicity of the oxazole ring. | Increased reactivity of cyclopropyl-substituted benzoxazoles. mathnet.ru |

| Ring Strain | Potential for ring-opening reactions under specific conditions. | General reactivity of strained rings. | |

| Bromine Atom (C2) | Good leaving group, electron-withdrawing | Site for nucleophilic substitution and cross-coupling reactions. | Suzuki-Miyaura coupling of bromooxazoles. researchgate.net |

| Inductive effect | Increased acidity of the C5-proton. | General principles of substituent effects on aromatic rings. |

Table 1: Summary of Electronic Effects on the Reactivity of this compound

Steric Hindrance and its Impact on Reaction Pathways and Selectivity

Steric hindrance can play a significant role in directing the outcome of reactions involving this compound. The cyclopropyl group, while not excessively bulky, can influence the approach of reagents to the adjacent positions on the oxazole ring.

The primary site of reaction is often the bromine-bearing C2 carbon. Nucleophilic attack at this position is generally feasible. However, the steric bulk of the incoming nucleophile, in combination with the cyclopropyl group at C4, could influence the reaction rate. For very bulky nucleophiles, the reaction might be slower compared to an unsubstituted or smaller-substituted 2-bromooxazole.

Furthermore, a study on the synthesis of a cyclopropyl-containing oxazole derivative from 2-cyclopropyl-2-oxoethyl acetate (B1210297) proceeded with good yield, indicating that the cyclopropyl group itself does not completely hinder the formation of the oxazole ring. rsc.org

The table below provides a qualitative assessment of the potential steric impact of the cyclopropyl group on different reaction types, based on general principles and findings from related systems.

| Reaction Type | Position of Attack | Potential Steric Impact of Cyclopropyl Group | Expected Outcome |

| Nucleophilic Aromatic Substitution | C2 | Moderate hindrance for very bulky nucleophiles. | Reaction is generally expected to proceed; rate may be affected. |

| Metal-catalyzed Cross-Coupling (e.g., Suzuki) | C2 | May influence the coordination of the catalyst complex. | Generally tolerated in related systems. researchgate.net |

| Deprotonation/Electrophilic Quench | C5 | Minimal direct steric hindrance. | Expected to be a viable reaction pathway. |

| Reaction at the Cyclopropyl Group | C4-substituent | High activation energy required; sterically demanding. | Unlikely under standard conditions. |

Table 2: Potential Steric Influence of the Cyclopropyl Group on Reaction Pathways

Computational and Theoretical Investigations of 2 Bromo 4 Cyclopropyl 1,3 Oxazole

Elucidation of Molecular Geometry and Electronic Structure

To understand the three-dimensional structure and reactive nature of 2-Bromo-4-cyclopropyl-1,3-oxazole, a combination of computational methods would be necessary.

Density Functional Theory (DFT) Calculations for Optimized Geometries

The initial step in a computational study would be to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for this purpose.

A typical DFT calculation would involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic and spatial properties of the molecule. The calculation would yield key geometric parameters. While specific values for this compound are not available, a hypothetical table of expected parameters is presented below.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |

| Bond Lengths | ||||

| C2 | Br | ~1.87 | ||

| C4 | C(cyclo) | ~1.48 | ||

| O1 | C2 | ~1.36 | ||

| N3 | C2 | ~1.30 | ||

| C4 | C5 | ~1.37 | ||

| O1 | C5 | ~1.38 | ||

| Bond Angles | ||||

| O1 | C2 | N3 | ~115 | |

| Br | C2 | N3 | ~128 | |

| C2 | N3 | C4 | ~105 | |

| N3 | C4 | C5 | ~110 | |

| C4 | C5 | O1 | ~105 | |

| Dihedral Angle | ||||

| C5 | C4 | C(cyclo) | C(cyclo) |

These hypothetical values are based on standard bond lengths and angles for similar substituted oxazole (B20620) rings. The actual values would need to be determined through dedicated DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Prediction

The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom at the C2 position would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating character of the cyclopropyl (B3062369) group at C4 would likely raise these energies. The net effect on the energy gap would depend on the interplay of these substituent effects and would require explicit calculation.

Interactive Table: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) | Description |

| HOMO Energy | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | - | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

No specific data is available in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and represent likely sites for nucleophilic attack. For this compound, it is anticipated that the nitrogen atom of the oxazole ring would be a region of negative potential, making it a primary site for electrophilic interaction. The area around the bromine atom would likely exhibit a positive potential (a "sigma-hole"), making it susceptible to nucleophilic attack.

Theoretical Analysis of Aromaticity and Electronic Delocalization

The extent of electron delocalization within the oxazole ring, a key feature of its aromaticity, is significantly influenced by the attached substituents.

Quantitative Assessment of Oxazole Ring Aromaticity

Oxazoles are considered to be aromatic compounds, though their aromaticity is less pronounced than that of benzene (B151609) or other five-membered heterocycles like thiophene. Several computational methods can be used to quantify this aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

These calculations would provide numerical values indicating the degree of aromatic character of the oxazole ring in this compound. It is expected that the presence of substituents would modulate this aromaticity.

Perturbation Effects of Bromine and Cyclopropyl Substituents on Electron Distribution

The electronic properties of the oxazole ring are perturbed by the attached bromine and cyclopropyl groups. The bromine atom at the C2 position acts as an electron-withdrawing group through its inductive effect, while also being capable of donating electron density through resonance. The cyclopropyl group at the C4 position is generally considered to be electron-donating.

: A Review of Current Research

Detailed computational and theoretical studies specifically focused on this compound, including transition state analysis, solvent effects, and the application of reactivity descriptors like Fukui functions and conceptual DFT, are not extensively available in the current body of published scientific literature.

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. Techniques such as Density Functional Theory (DFT) are frequently employed to model molecular structures, determine reaction pathways, and analyze transition states, which are the highest energy points along a reaction coordinate. acs.org The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that accurately reflect solution-phase chemistry. acs.orgmdpi.com

Furthermore, reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, provide valuable insights into the regioselectivity of chemical reactions. aablocks.commjcce.org.mk These descriptors help to identify the most probable sites for nucleophilic or electrophilic attack within a molecule. aablocks.com The application of these theoretical tools to novel heterocyclic compounds is a vibrant area of chemical research. ethernet.edu.et

However, for the specific molecule of interest, this compound, published data on these computational aspects is scarce. General information regarding the synthesis and properties of related oxazole structures exists, some of which involve cyclopropyl and bromo functionalities. chim.itacs.org For instance, the synthesis of various substituted oxazoles has been reported, and computational studies have been applied to understand the reactivity of other heterocyclic systems. researchgate.netresearchgate.netrsc.org There are also numerous studies on the computational analysis of other bromo-containing organic compounds and reaction mechanisms. sciepub.com

Without specific research focused on this compound, a detailed analysis of its reaction mechanisms, transition states in key transformations, the influence of solvents on its computational models, and the specific application of Fukui functions and conceptual DFT to predict its reactivity cannot be provided at this time. The generation of scientifically accurate data tables and in-depth research findings as requested is contingent on the existence of such primary research.

Future computational studies on this specific compound would be necessary to generate the detailed insights required to fulfill the outlined article structure. Such research would contribute valuable knowledge to the field of heterocyclic chemistry, potentially aiding in the design of new synthetic routes and the development of novel molecules with desired properties.

2 Bromo 4 Cyclopropyl 1,3 Oxazole As a Building Block in Complex Organic Synthesis

Construction of Poly-Heterocyclic Architectures

The strategic placement of functional groups on the 2-bromo-4-cyclopropyl-1,3-oxazole scaffold enables its use in the synthesis of intricate poly-heterocyclic frameworks. These frameworks are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Synthesis of Oxazole-Containing Fused and Bridged Ring Systems

The oxazole (B20620) ring within this compound can participate in cycloaddition reactions to form fused and bridged ring systems. For instance, oxazoles can act as dienes in Diels-Alder reactions, reacting with alkynes to yield furans or with alkenes to produce pyridines. thieme-connect.de This reactivity allows for the construction of complex polycyclic structures.

Furthermore, intramolecular cyclization strategies are employed to create fused systems. For example, a suitably functionalized side chain attached to the oxazole ring can undergo ring-closing reactions to form an adjacent ring. acs.org The development of new synthetic methods, such as those involving N-O tethered carbenoid cyclopropanation, has facilitated the synthesis of functionalized cyclopropyl-fused pyrrolidines, which can be further elaborated into more complex heterocyclic systems. acs.org The synthesis of bridged systems can also be achieved through specific intramolecular reactions. google.com

Modular Assembly of Advanced Scaffolds via Cross-Coupling

The bromine atom at the C-2 position of this compound serves as a key handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the modular assembly of advanced molecular scaffolds by forming new carbon-carbon and carbon-heteroatom bonds.

Various cross-coupling methodologies, including Suzuki-Miyaura, Negishi, and Stille reactions, are routinely employed to couple the oxazole core with a wide array of building blocks. researchgate.net For example, Suzuki-Miyaura coupling with arylboronic acids can introduce diverse aryl and heteroaryl substituents at the C-2 position. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. acs.orgnih.gov This modular approach enables the rapid generation of libraries of complex molecules with tailored properties for various applications. rug.nl

Table 1: Examples of Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst/Ligand | Product Type |

| Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-4-cyclopropyl-1,3-oxazole |

| Organozinc reagent | Pd₂ (dba)₃/dppf | 2-Alkyl-4-cyclopropyl-1,3-oxazole |

| Organostannane | Pd(PPh₃)₄ | 2-Substituted-4-cyclopropyl-1,3-oxazole |

Regioselective Functionalization for Divergent Synthesis

The ability to selectively functionalize different positions of the this compound ring is critical for its use in divergent synthesis, where a single starting material is converted into a variety of structurally distinct products.

Strategies for Differential Functionalization at C-2, C-4, and C-5 Positions of the Oxazole Ring

The inherent reactivity differences between the C-2, C-4, and C-5 positions of the oxazole ring, along with the strategic use of protecting groups and activating agents, allow for controlled, stepwise functionalization.

C-2 Position: The bromine atom at the C-2 position is the most reactive site for nucleophilic substitution and cross-coupling reactions. thieme-connect.de This allows for the introduction of a wide range of substituents at this position as the initial step in a synthetic sequence.

C-5 Position: The C-5 position can be functionalized through methods like direct C-H activation. colab.ws The choice of directing groups and reaction conditions can favor functionalization at C-5 over other positions. nih.gov For example, palladium-catalyzed direct arylation has been developed with high regioselectivity for the C-5 position of oxazoles. colab.ws

C-4 Position: The cyclopropyl (B3062369) group at the C-4 position is generally stable under many reaction conditions. However, the adjacent C-H bond can be a target for functionalization under specific C-H activation protocols.

By carefully orchestrating the sequence of these reactions, chemists can achieve differential functionalization of the oxazole ring, leading to a diverse array of complex molecules from a single starting material.

Stereocontrol in Syntheses Involving the Cyclopropyl Moiety

The cyclopropyl group in this compound introduces a stereogenic center if substituted, and its rigid nature can influence the stereochemical outcome of reactions at adjacent positions.

Maintaining or controlling the stereochemistry of the cyclopropyl ring during a synthesis is often a key challenge. The use of chiral catalysts or auxiliaries in reactions involving the cyclopropyl group can lead to the formation of specific stereoisomers. nih.gov For instance, organocatalyzed cyclopropanation reactions can produce nitrocyclopropanes with high enantioselectivity. nih.gov

Furthermore, the cyclopropane (B1198618) ring can be used as a strategic element to control the stereochemistry of subsequent transformations. The fixed spatial orientation of substituents on the cyclopropane ring can direct the approach of reagents to other parts of the molecule, leading to stereoselective bond formation. researchgate.net Ring-opening reactions of donor-acceptor cyclopropanes can also proceed with high stereoselectivity, providing access to highly substituted acyclic structures with defined stereochemistry. dokumen.pub

Advanced Spectroscopic Characterization Methods for 2 Bromo 4 Cyclopropyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-bromo-4-cyclopropyl-1,3-oxazole, providing detailed information about the hydrogen and carbon environments and their connectivity.

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecule's intricate structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the oxazole (B20620) ring proton and the protons of the cyclopropyl (B3062369) group. The single proton on the oxazole ring (H-5) would likely appear as a singlet. The cyclopropyl group would present a more complex pattern, with a methine proton (H-1') and two sets of diastereotopic methylene (B1212753) protons (H-2'/H-3'), resulting in multiplets in the upfield region, characteristic of cyclopropyl rings. rsc.org

¹³C NMR: The carbon NMR spectrum would feature six distinct signals. The carbon atoms of the oxazole ring are expected in the downfield region, typically between δ 120-160 ppm for substituted oxazoles. The C-2 carbon, being bonded to both a nitrogen and a bromine atom, would have a characteristic chemical shift. The C-4 and C-5 carbons would also be clearly identifiable. The cyclopropyl group's carbons would appear in the upfield region, typically below δ 20 ppm.

COSY (Correlation Spectroscopy): This 2D experiment would reveal the coupling between adjacent protons. A cross-peak would be expected between the cyclopropyl methine proton (H-1') and the methylene protons (H-2'/H-3'), confirming their connectivity within the three-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the oxazole proton signal (H-5) to its corresponding carbon (C-5) and each cyclopropyl proton signal to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the molecule. Key expected correlations would include:

The oxazole proton (H-5) showing correlations to the cyclopropyl-substituted carbon (C-4) and the carbon adjacent to the oxygen (C-5).

The cyclopropyl methine proton (H-1') showing a correlation to the C-4 carbon of the oxazole ring, confirming the attachment point of the cyclopropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For a small molecule like this, it would primarily confirm the intra-ring and intra-group proximities, such as between the methine and methylene protons on the cyclopropyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 | - | ~140-150 | - |

| C4 | - | ~150-160 | H-5, H-1' |

| C5 | ~7.0-7.5 (s) | ~120-125 | C-4 |

| C1' | ~1.9-2.1 (m) | ~5-10 | C-4, C-2', C-3' |

| C2'/C3' | ~0.8-1.1 (m) | ~5-10 | C-1', C-4 |

Note: Chemical shifts are estimations based on data from similar structures. Actual values may vary.

Quantitative NMR for Reaction Monitoring and Product Purity Determination

Quantitative NMR (qNMR) serves as a powerful tool for determining the purity of this compound without the need for a specific analytical standard of the compound itself. By adding a known amount of an internal standard with a well-resolved signal (e.g., dimethyl sulfone or maleic acid) to the NMR sample, the absolute quantity of the target compound can be calculated. The singlet corresponding to the oxazole proton (H-5) would be an ideal signal for integration due to its expected separation from other signals and its direct 1:1 molar ratio to the molecule. This method is also highly effective for monitoring the progress of its synthesis, allowing for the determination of reactant consumption and product formation over time.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and structural components of the molecule through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is critical for confirming the elemental composition of this compound. The molecular formula is C₆H₆BrNO. The calculated monoisotopic mass, which accounts for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), can be determined with high precision (typically to four or five decimal places). This experimental value is then compared to the theoretical exact mass to unequivocally confirm the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with two signals of nearly equal intensity separated by approximately 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₆H₆BrNO | [M(⁷⁹Br)+H]⁺ | 187.9709 |

| C₆H₆BrNO | [M(⁸¹Br)+H]⁺ | 189.9689 |

| C₆H₆BrNO | [M(⁷⁹Br)+Na]⁺ | 209.9528 |

| C₆H₆BrNO | [M(⁸¹Br)+Na]⁺ | 211.9508 |

Note: These are theoretical values. Experimental values would be expected to match to within a few parts per million (ppm). uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Studying these fragments helps to piece together the molecular structure. For this compound, key fragmentation pathways would likely include:

Loss of the bromine atom: Cleavage of the C-Br bond to yield a [M-Br]⁺ fragment.

Loss of carbon monoxide: A common fragmentation pattern for oxazoles, leading to the formation of an azirine-type cation.

Cleavage of the cyclopropyl ring: Fragmentation of the cyclopropyl group, potentially through the loss of ethylene (B1197577) (C₂H₄).

Ring cleavage: Fragmentation of the oxazole ring itself into smaller charged species.

Analyzing the masses of these daughter ions provides strong evidence for the presence of the bromine atom, the cyclopropyl group, and the oxazole core.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include:

C=N stretching: From the oxazole ring, typically in the 1600-1680 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretches from the oxazole ether linkage, usually found in the 1000-1300 cm⁻¹ range.

Cyclopropyl C-H stretching: Typically observed just above 3000 cm⁻¹.

C-Br stretching: A weak to medium intensity band in the far-infrared region, generally between 500-600 cm⁻¹, confirming the presence of the bromo-substituent.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the oxazole ring are often more Raman-active than IR-active. The C=N and C=C stretching vibrations of the ring would likely produce strong Raman signals.

Table 3: Expected Vibrational Spectroscopy Bands

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Cyclopropyl C-H | Stretch | ~3010-3090 | ~3010-3090 |

| Oxazole C=N | Stretch | ~1600-1680 | Strong, ~1600-1680 |

| Oxazole Ring | Skeletal Vibrations | ~1400-1550 | Strong, ~1400-1550 |

| Oxazole C-O-C | Asymmetric Stretch | ~1200-1250 | Weak/Medium |

| C-Br | Stretch | ~500-600 | Medium/Strong |

Comparative Studies with Analogous Oxazole and Cyclopropyl Systems

Comparison with Other Halogenated Oxazoles (e.g., Chloro-, Fluoro-, Iodo-Oxazoles)

The identity of the halogen atom on the oxazole (B20620) ring profoundly influences the molecule's reactivity and electronic landscape.

Halogenated oxazoles are valuable building blocks in organic synthesis, particularly in cross-coupling reactions. The reactivity of the C-X (where X is a halogen) bond is paramount. For 2-halo-oxazoles, the order of reactivity in reactions like Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, which is typical for aryl halides. This trend is governed by the C-X bond strength, with the C-I bond being the weakest and most easily cleaved by a metal catalyst during oxidative addition.

2-Bromo-oxazoles, including 2-bromo-4-cyclopropyl-1,3-oxazole, are frequently used as they offer a good balance of reactivity and stability. thieme-connect.com They are often stable enough for isolation and purification, yet reactive enough for a wide range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. thieme-connect.comresearchgate.netnih.gov In contrast, 2-chloro-oxazoles are more challenging to activate and may require more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. Iodo-oxazoles are highly reactive but can be less stable and more expensive. researchgate.net

Nucleophilic substitution at the oxazole ring is generally difficult unless the ring is activated by electron-withdrawing groups. pharmaguideline.comthepharmajournal.com The ease of displacing a halogen atom via nucleophilic attack follows the order C2 > C4 > C5, making the C2 position, where the bromine resides in the title compound, the most susceptible. thepharmajournal.comderpharmachemica.com The nature of the halogen also plays a role, with iodide being the best leaving group, followed by bromide and then chloride. However, direct nucleophilic substitution on the oxazole ring often leads to ring cleavage rather than simple substitution. pharmaguideline.com

Table 1: Comparative Reactivity of 2-Halo-oxazoles This is a representative table based on established principles of organic reactivity.

| Halogen (X) at C2 | Relative C-X Bond Strength | Reactivity in Cross-Coupling | Leaving Group Ability in Nucleophilic Attack |

|---|---|---|---|

| Fluoro | Highest | Very Low (requires special conditions) | Poor |

| Chloro | High | Moderate (often needs specialized catalysts) | Moderate |

| Bromo | Moderate | Good (widely used, good balance) | Good |

| Iodo | Lowest | Excellent (highly reactive) | Excellent |

The halogen atom's electronegativity and size influence the electronic properties of the oxazole ring. Fluorine, being the most electronegative, exerts a strong inductive electron-withdrawing effect, which lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Conversely, the larger halogens (Br, I) have more pronounced polarizability and can participate in halogen bonding. rsc.org

Comparative Analysis with Other Cyclopropyl-Substituted Heterocycles

The cyclopropyl (B3062369) group is a "pseudo-unsaturated" system that can engage in σ-conjugation, acting as an electron donor. Its influence is highly dependent on the nature of the heterocyclic ring it is attached to.

When attached to a five-membered heterocycle, the cyclopropyl group's strained C-C bonds, which have significant p-character, can interact with the ring's π-system. rsc.org In this compound, the cyclopropyl group at the C4 position can donate electron density to the electron-deficient oxazole ring. This is similar to its effect on other heterocycles like thiazoles or pyridines.

However, the degree of this interaction and its consequences vary. Oxazoles are generally more electron-deficient than thiazoles or pyrroles. Therefore, the electronic donation from the cyclopropyl group in a cyclopropyl-oxazole is likely more pronounced and has a greater stabilizing effect on the ring compared to its effect on a more electron-rich heterocycle. Structurally, the cyclopropyl group can influence the conformation of adjacent substituents, a phenomenon that has been observed in six-membered heterocycles and can be extrapolated to five-membered systems. rsc.org

Table 2: Electronic Influence of Cyclopropyl Group on Different Heterocycles This table presents a qualitative comparison of electronic effects.

| Heterocycle | General Electronic Nature | Effect of Cyclopropyl Substitution |

|---|---|---|

| Oxazole | π-deficient | Strong electron donation, stabilization of the ring |

| Thiazole | π-deficient (less so than oxazole) | Moderate electron donation |

| Pyrrole | π-excessive | Increases electron density further |

| Pyridine (B92270) | π-deficient | Electron donation, influences basicity of nitrogen |

The combination of a cyclopropyl group and a heterocycle can lead to unique reaction pathways. For instance, cyclopropyl ketones can undergo ring-opening/cyclization reactions to form dihydrofurans. rsc.orgepfl.ch The reactivity of the cyclopropane (B1198618) ring is enhanced when attached to an electron-withdrawing group. epfl.ch

In the case of this compound, the oxazole ring and the bromine atom are electron-withdrawing, which could potentially activate the adjacent cyclopropyl ring towards nucleophilic ring-opening. This contrasts with cyclopropyl groups on electron-rich heterocycles, where the ring might be less prone to such reactions. The reaction selectivity would also differ. For example, in a cyclopropyl-pyridine, reactions might preferentially occur at the nitrogen atom (e.g., protonation, alkylation) or at positions on the pyridine ring, depending on the conditions, while the cyclopropyl ring remains intact. In contrast, the presence of the labile C-Br bond in this compound makes cross-coupling reactions the most probable pathway, leaving the cyclopropyl group as a spectator.

Positional Isomerism in Brominated Cyclopropyl Oxazoles

The relative positions of the bromine and cyclopropyl substituents on the oxazole ring create distinct isomers with different chemical properties. The main positional isomers of interest would be 2-bromo-4-cyclopropyl-, 2-bromo-5-cyclopropyl-, 4-bromo-2-cyclopropyl-, and 5-bromo-2-cyclopropyl-1,3-oxazole.

The acidity of the ring protons in oxazole decreases in the order C2 > C5 > C4. thepharmajournal.com This has significant implications for the synthesis of these isomers, which often relies on regioselective lithiation followed by bromination. researchgate.netsci-hub.se

This compound : The bromine is at the most reactive position for cross-coupling. The cyclopropyl group is at C4.

4-Bromo-2-cyclopropyl-1,3-oxazole : Here, the bromine is at the less reactive C4 position. Cross-coupling at C4 is possible but generally requires harsher conditions than at C2. The cyclopropyl group is at the most acidic C2 position, which could be a site for other functionalization.

5-Bromo-2-cyclopropyl-1,3-oxazole : The bromine is at C5. Suzuki and Stille couplings have been demonstrated at the C5 position. nih.gov Interestingly, base-induced isomerization (halogen dance) has been observed where a 5-bromo-oxazole rearranges to the more stable 4-bromo isomer. nih.gov

These differences in reactivity and stability mean that each isomer is a unique building block, offering different strategic possibilities for the synthesis of more complex molecules. sci-hub.se

Regioisomeric Reactivity Profiles (e.g., 2-Bromo vs. 4-Bromo vs. 5-Bromo-Cyclopropyl-1,3-Oxazoles)

The reactivity of the oxazole ring is significantly influenced by the position of its substituents. In the case of bromo-cyclopropyl-1,3-oxazoles, the location of the bromine atom at the C2, C4, or C5 position determines the molecule's synthetic utility and reaction pathways. The electron-withdrawing nature of the bromine atom, combined with the electronic properties of the oxazole ring itself, leads to varied reactivity at each position.

A general and effective method for the synthesis of 2-, 4-, and 5-bromooxazoles involves regiocontrolled lithiation followed by a reaction with an electrophilic bromine source. sci-hub.se This approach allows for the creation of various alkyl- and aryl-substituted bromooxazoles on a multigram scale, demonstrating its versatility. sci-hub.se The utility of these bromooxazole isomers as building blocks is often showcased in Suzuki-Miyaura cross-coupling reactions. sci-hub.se

The reactivity profile of each isomer can be summarized as follows:

2-Bromo-1,3-oxazoles: The C2 position of the oxazole ring is the most acidic, making direct lithiation and subsequent bromination a feasible strategy for synthesizing 2-bromooxazoles. sci-hub.se These isomers are effective substrates in palladium-catalyzed C-2 arylation reactions. organic-chemistry.org

4-Bromo-1,3-oxazoles: The synthesis of 4-bromooxazoles can also be achieved through controlled lithiation-bromination sequences. sci-hub.se For instance, 4-Bromo-5-cyclopropyl-1,3-oxazole is noted for its unique structural configuration which influences its reactivity. smolecule.com The introduction of a bromine atom at the C4 position requires precise regiochemical control. smolecule.com

5-Bromo-1,3-oxazoles: The C5 position is also amenable to functionalization. 5-Bromo-2-cyclopropyl-1,3-oxazole, for example, can be synthesized via the bromination of 2-cyclopropyl-1,3-oxazole (B2726403) using agents like N-bromosuccinimide. These 5-bromo isomers are valuable precursors in metal-catalyzed cross-coupling reactions. nsf.gov They can undergo substitution reactions where the bromine atom is replaced by various nucleophiles. Copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides represents another route to 5-bromooxazoles. organic-chemistry.org

The comparative reactivity in cross-coupling reactions highlights the distinct electronic environment of each position. The Suzuki-Miyaura reaction, a staple in forming carbon-carbon bonds, demonstrates the utility of these bromo-isomers as versatile building blocks. sci-hub.se

Interactive Data Table: Comparative Reactivity of Bromo-Cyclopropyl-Oxazole Isomers

| Isomer Position | Synthetic Approach | Reactivity in Cross-Coupling | Other Notable Reactions |

| 2-Bromo | Direct regiocontrolled lithiation at the most acidic C2 position, followed by bromination. sci-hub.se | Effective substrates for palladium-catalyzed C-2 arylation. organic-chemistry.org | Readily participates in various coupling reactions due to the activated C-Br bond. |

| 4-Bromo | Prepared via specific regiocontrolled lithiation and bromination protocols. sci-hub.se | Participate in Suzuki-Miyaura reactions, with reactivity influenced by substituents. sci-hub.se | Can be synthesized using palladium-catalyzed C-H bromination in some systems. smolecule.com |

| 5-Bromo | Synthesized by bromination of the corresponding oxazole with NBS or via cyclization of dibrominated enamides. organic-chemistry.org | Versatile precursors in metal-catalyzed cross-coupling reactions. nsf.gov | The bromine atom can be displaced by nucleophiles like amines or thiols. |

Future Research Directions and Methodological Advancements in 2 Bromo 4 Cyclopropyl 1,3 Oxazole Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent transformation of 2-bromo-4-cyclopropyl-1,3-oxazole are critical areas for development. While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel or van Leusen reactions, provide foundational routes, future efforts will likely focus on catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. ijpsonline.comresearchgate.net

For Synthesis: Future synthetic strategies will likely move beyond traditional multi-step sequences that often require harsh reagents like POCl₃ or H₂SO₄, which can lead to low yields. ijpsonline.comijpsonline.com Research into one-pot reactions and novel catalytic cycles is paramount.

Copper- and Palladium-Catalyzed Cyclizations: The use of copper(I) or palladium/copper catalysts in direct arylation or cycloaddition reactions has shown promise for synthesizing substituted oxazoles. ijpsonline.comscispace.com For instance, a copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes can yield 2,5-disubstituted oxazoles, a methodology that could be adapted for the cyclopropyl (B3062369) variant. scispace.com

Metal-Free Approaches: A significant advancement would be the development of metal-free synthetic routes. Recently, a method for synthesizing substituted oxazoles from primary α-amino acids and 2-bromoacetophenones under metal-free conditions has been reported, which proceeds via a radical pathway. d-nb.info Adapting such methods could provide a more environmentally friendly pathway to the target molecule.

Electrochemical Synthesis: Electrochemical methods, which avoid bulk chemical oxidants and reductants, represent a frontier in green synthesis. rsc.org A phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids driven by electrochemistry presents a sustainable route to the oxazole core. rsc.org

For Transformation: The bromine atom at the C2 position is a key handle for post-synthetic modification, primarily through cross-coupling reactions.

Advanced Cross-Coupling: While Suzuki-Miyaura coupling is a well-established tool, research into more advanced catalysts, such as those based on Nickel, could offer improved yields and broader substrate scope for transforming the C2-bromo group. ijpsonline.comtandfonline.com This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

C-H Activation: A forward-looking approach would involve the direct C-H activation of the cyclopropyl ring or even the oxazole ring itself, bypassing the need for pre-functionalized coupling partners. This remains a significant challenge due to the multiple C-H bonds present in the molecule.

| Reaction Type | Potential Catalyst System | Anticipated Advantage | Reference |

| Synthesis | Copper(I) / Palladium(II) | High efficiency in direct arylation and cycloaddition. | ijpsonline.com |

| Metal-Free (e.g., Iodine/TBHP) | Avoids toxic heavy metals, environmentally benign. | d-nb.inforesearchgate.net | |

| Electrochemical (Phosphine-mediated) | Sustainable, avoids bulk chemical oxidants. | rsc.org | |

| Transformation | Nickel-based catalysts | Effective for Suzuki-Miyaura coupling of bromo-oxazoles. | ijpsonline.comtandfonline.com |

| (C2-Br Coupling) | Rhodium-based catalysts | Potential for novel transformations and functionalizations. | acs.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical reactions, especially in heterocyclic chemistry, makes predicting outcomes and optimizing conditions a time-consuming process. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to accelerate this discovery cycle. numberanalytics.combeilstein-journals.org

For a molecule like this compound, ML models could be trained on existing reaction data for oxazoles and related heterocycles to predict:

Reaction Yields: By analyzing molecular descriptors calculated from quantum chemistry, random forest algorithms have accurately predicted yields for complex cross-coupling reactions. bohrium.com This could be applied to optimize the Suzuki-Miyaura coupling of the bromo-oxazole.

Optimal Reaction Conditions: ML models can sift through vast parameter spaces (catalyst, ligand, solvent, base, temperature) to suggest the most promising conditions, minimizing trial-and-error experimentation. cam.ac.ukacs.org This is particularly valuable as studies show that for heterocyclic Suzuki couplings, the most "popular" literature conditions are not always the most effective. cam.ac.ukacs.org

Site Selectivity: In molecules with multiple potential reaction sites, ML can help predict which site is most likely to react under given conditions. acs.org

A significant challenge is the availability of high-quality, large datasets for training. acs.org Future work will involve creating curated databases of reactions for specific heterocyclic families. The development of "active learning" loops, where the ML model suggests the next most informative experiment to run, will create a symbiotic relationship between computation and the lab, significantly speeding up process optimization. acs.orgchemrxiv.org

Exploration of Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. ijpsonline.comijpsonline.com For the synthesis and derivatization of this compound, future research will focus on minimizing environmental impact.

Key areas of exploration include:

Greener Solvents: Moving away from halogenated and toxic solvents toward more environmentally benign options like ethanol (B145695), water, or non-ionic liquids like PEG 400 is a priority. nih.govijarsct.co.ineijppr.com Some oxazole syntheses have already been demonstrated in such media. tandfonline.comeijppr.com

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed without a catalyst or with an organocatalyst avoids the cost and toxicity associated with heavy metals. d-nb.inforsc.org For example, metal-free syntheses of oxazoles using iodine have been developed, and some cyclizations can proceed under catalyst-free conditions in specific solvents. d-nb.infoeijppr.com

Energy-Efficient Methods: The use of microwave irradiation or ultrasound can often increase reaction rates, improve yields, and reduce energy consumption compared to conventional heating. ijpsonline.comijpsonline.comijarsct.co.in These techniques have been successfully applied to the synthesis of various heterocyclic compounds. ijpsonline.comijarsct.co.in

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core tenet of green chemistry. Electrochemical four-component reactions to build the oxazole skeleton are a prime example of high atom economy. rsc.org

| Green Chemistry Approach | Specific Method | Potential Application for this compound | Reference |

| Sustainable Solvents | Use of ethanol or water | Synthesis of the oxazole ring or subsequent coupling reactions. | nih.govacs.org |

| Alternative Energy | Microwave-assisted synthesis | Accelerate cyclization and cross-coupling steps. | ijpsonline.comijpsonline.com |

| Reduced Waste | Catalyst-free synthesis in PEG 400 | Formation of the core oxazole structure. | eijppr.com |

| Atom Economy | Electrochemical multi-component reactions | Building the oxazole ring from simple precursors. | rsc.org |

Design and Synthesis of New Materials Incorporating the this compound Motif

The unique electronic and structural features of the this compound scaffold make it an intriguing building block for new functional materials. The oxazole ring is a stable, electron-rich heterocycle found in many bioactive compounds and functional materials, while the cyclopropyl group imparts conformational rigidity and unique metabolic properties. researchgate.netacs.orgnih.gov

Future research directions could include:

Liquid Crystals: The rigid, planar nature of the oxazole ring could be exploited in the design of liquid crystalline materials. By attaching long alkyl chains via coupling reactions at the C2-bromo position, it may be possible to create novel mesophases.

Organic Light-Emitting Diodes (OLEDs): Oxazole derivatives are known to be fluorescent. d-nb.info By synthesizing polymers or dendrimers containing the this compound unit, it may be possible to develop new materials for use in OLEDs. The bromine atom provides a convenient point for polymerization.

Bioactive Polymers: Incorporating this motif into biocompatible polymers could lead to materials with tailored biological activities, for applications such as drug-eluting stents or antimicrobial surfaces.

Chiral Ligands: The oxazole structure is a component of many important chiral ligands used in asymmetric catalysis. d-nb.info Functionalization of the this compound could lead to a new class of ligands for transition-metal catalysts.

The synthesis of these new materials would heavily rely on the transformation methodologies discussed in section 8.1, particularly palladium-catalyzed cross-coupling reactions to build larger molecular architectures from the bromo-oxazole monomer.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, a combination of advanced spectroscopic and computational methods will be essential to elucidate the intricate details of its formation and reactivity.

Computational Chemistry (DFT): Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms in heterocyclic chemistry. numberanalytics.comrsc.orgnih.gov DFT calculations can be used to:

Map potential energy surfaces for different reaction pathways, such as the cyclization to form the oxazole ring or the oxidative addition step in a cross-coupling reaction. nih.govnih.gov

Predict the regioselectivity of reactions, for example, whether an electrophilic attack is more likely at the oxazole nitrogen or another position. rsc.org

Understand the role of catalysts and intermediates, such as the structure of a transient rhodium-cyclopropyl intermediate in hydroformylation reactions. acs.org

In-situ Spectroscopic Analysis: Techniques like high-resolution NMR, FT-IR, and mass spectrometry can be used to monitor reactions in real-time. This allows for the detection of short-lived intermediates that provide direct evidence for a proposed mechanism. For instance, studying the rearrangement of related isoxazoles to oxazoles has been supported by computational data identifying transient oxadiazole intermediates. nih.gov

Kinetic Studies: Detailed kinetic analysis, including reaction rate measurements under varying conditions, can help distinguish between different proposed mechanisms. rsc.org When combined with computational modeling, kinetic data provides a powerful framework for understanding the factors that control reaction outcomes. acs.org

Future research will likely see a tighter integration of these techniques. For example, DFT predictions about a reaction mechanism could be tested directly using in-situ spectroscopy and kinetic experiments, creating a feedback loop that rapidly advances our mechanistic understanding of reactions involving the this compound scaffold.

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 2-Bromo-4-cyclopropyl-1,3-oxazole derivatives, and how are their structures validated?

Answer:

The synthesis typically involves Robinson-Gabriel cyclization or Friedel-Crafts alkylation to construct the oxazole core. For example, cyclopropyl substituents can be introduced via N-acylation of α-amino acids followed by cyclization with reagents like thionyl chloride or phosphorus oxychloride . Structural validation employs:

- Spectroscopic techniques : ¹H/¹³C-NMR to confirm substituent positions and stereochemistry .

- Mass spectrometry (LC-ESI-MS/MS) : To verify molecular ion peaks and fragmentation patterns .

- Purity assessment : Reverse-phase HPLC (RP-HPLC) with UV detection ensures >95% purity .

(Advanced) How can reaction conditions be optimized in the Robinson-Gabriel synthesis to enhance yields of this compound derivatives?

Answer:

Key optimizations include:

- Catalytic systems : Testing Brønsted/Lewis acids (e.g., acetic acid, ZnCl₂) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates .

- Temperature control : Reflux conditions (e.g., 18 hours in DMSO) balance reaction completion and side-product formation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates target compounds .

(Basic) What safety protocols are critical when handling brominated oxazole compounds during synthesis?

Answer:

- Personal protective equipment (PPE) : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates .

- Spill management : Neutralize brominated waste with sodium bicarbonate before disposal .

- Emergency response : Immediate rinsing with water for eye/skin exposure and medical consultation .

(Advanced) How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Answer:

- Multi-technique validation : Cross-check ¹H-NMR with ¹³C-NMR, DEPT, and HSQC to assign ambiguous peaks .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values for structural confirmation .

- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) resolves bond-length discrepancies .

- Replicate experiments : Repetition under controlled conditions (temperature, solvent) minimizes variability .

(Basic) What in vitro models are suitable for preliminary cytotoxicity screening of this compound derivatives?

Answer:

- Daphnia magna bioassay : Rapid, cost-effective screening for acute toxicity (LC₅₀ values) .

- Cell viability assays : MTT or resazurin-based tests in human cell lines (e.g., HEK293) to assess metabolic inhibition .

- Dose-response curves : IC₅₀ calculations using nonlinear regression models .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Substituent variation : Replace the cyclopropyl group with bulkier alkyl/aryl groups to modulate lipophilicity and target binding .

- Halogen substitution : Compare bromo vs. chloro analogs to evaluate electronic effects on cytotoxicity .

- Cross-coupling reactions : Use Suzuki-Miyaura coupling (e.g., with boronic acids) to introduce bioactive aryl groups .

- Docking studies : Molecular docking against enzymes (e.g., NPP1/NPP3) predicts binding affinity .

(Advanced) What strategies mitigate side reactions during the synthesis of brominated oxazole derivatives?

Answer:

- Protecting groups : Temporarily shield reactive sites (e.g., amines) during bromination .

- Low-temperature bromination : Use N-bromosuccinimide (NBS) at 0–5°C to reduce overhalogenation .

- In situ monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

(Basic) How is the purity of this compound derivatives quantified, and what thresholds are acceptable for publication?

Answer:

- RP-HPLC : C18 columns with acetonitrile/water gradients; ≥95% purity is standard .

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

- Melting point consistency : Sharp, reproducible ranges (±2°C) indicate homogeneity .

(Advanced) How can green chemistry principles be applied to the synthesis of this compound derivatives?

Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalytic recycling : Reuse immobilized catalysts (e.g., silica-supported acids) to reduce waste .

- Microwave-assisted synthesis : Shorten reaction times and energy use .

(Advanced) What computational tools aid in predicting the physicochemical properties of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.